Sodium 3,4-difluorophenylacetate
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Overview
Description
Sodium 3,4-difluorophenylacetate is an organic compound with the molecular formula C8H5F2NaO2. It is a sodium salt derivative of 3,4-difluorophenylacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,4-difluorophenylacetate typically involves the neutralization of 3,4-difluorophenylacetic acid with a sodium base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: 3,4-difluorobenzoic acid.
Reduction: 3,4-difluorophenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Sodium 3,4-difluorophenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 3,4-difluorophenylacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- Sodium 2,4-difluorophenylacetate
- Sodium 3,5-difluorophenylacetate
- Sodium 4-fluorophenylacetate
Comparison: Sodium 3,4-difluorophenylacetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
sodium;2-(3,4-difluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2.Na/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKBATVPCWWFR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)[O-])F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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